(3-Butoxy-2-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
(3-butoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJLIXXAMYHSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716592 | |
| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-94-9 | |
| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation and Boronation of 3-Butoxy-2-fluorobromobenzene
A common and effective approach to synthesize (3-Butoxy-2-fluorophenyl)boronic acid involves the lithiation of a halogenated precursor followed by reaction with a boron electrophile.
- Starting material: 3-Butoxy-2-fluorobromobenzene
- Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)3)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Low temperature (-70 °C), inert atmosphere (nitrogen or argon)
- Workup: Acidic hydrolysis to yield the boronic acid
- Under nitrogen atmosphere, 3-butoxy-2-fluorobromobenzene is dissolved in dry THF and cooled to -70 °C.
- n-Butyllithium is added dropwise to generate the aryllithium intermediate.
- Triisopropyl borate is then added at the same temperature.
- The reaction mixture is allowed to warm to room temperature overnight.
- Acidic quench with dilute hydrochloric acid hydrolyzes the boronate ester intermediate to the boronic acid.
- The product is extracted, washed, dried, and purified.
- Yields for similar fluorophenylboronic acids via this method are reported around 85% on a multi-kilogram scale, indicating scalability and efficiency.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-BuLi, THF, -70 °C | Quantitative formation of aryllithium | Controlled low temperature essential |
| Boronation | Triisopropyl borate, -70 °C | - | Forms boronate ester intermediate |
| Hydrolysis | 1N HCl aqueous solution | - | Converts ester to boronic acid |
| Overall isolation | Extraction, drying, concentration | ~85 | High purity product |
Palladium-Catalyzed Borylation of Aryl Halides (Suzuki Coupling Precursor)
Another widely used synthetic route is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or diboronic esters.
- Starting material: 3-Butoxy-2-fluorobromobenzene or similar aryl halides
- Catalyst: Pd complex such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Base: Potassium acetate or triethylamine
- Solvent: Anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO)
- Conditions: Inert atmosphere (nitrogen), moderate heating (~60 °C)
- The aryl bromide is mixed with bis(pinacolato)diboron, base, and palladium catalyst in the solvent.
- The mixture is degassed and stirred under nitrogen at elevated temperature.
- After completion, the reaction mixture is extracted and purified to isolate the boronic acid or its ester.
- This method tolerates a wide variety of functional groups, including fluorine and butoxy substituents.
- It allows for direct formation of boronate esters that can be hydrolyzed to boronic acids.
- The process is air-tolerant and scalable.
- Synthesis of 4-fluoro-3-(pyridine-2-yl)phenylboronic acid using this method has been reported with high efficiency.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2·CH2Cl2 |
| Base | Potassium acetate or triethylamine |
| Solvent | 1,4-Dioxane or DMSO |
| Temperature | 60 °C |
| Reaction time | Several hours (typically 6-12 h) |
| Yield | High (varies 70-90%) |
Alternative Borylation via Aromatic Amine and Alkyl Nitrite Reaction
A novel preparation involves the reaction of aromatic amines with diboronic esters and alkyl nitrites in organic solvents to form aromatic boronates.
- Starting material: Aromatic amine with fluorine and butoxy substitution
- Reagents: Diboronic ester, alkyl nitrite
- Solvent: Organic solvents such as dioxane or DMSO
- Conditions: Mild heating, inert atmosphere
- The aromatic amine undergoes a diazotization-like reaction with alkyl nitrite.
- The resulting intermediate reacts with the diboronic ester to form the boronate compound.
- This method is compatible with various substituents and provides an air-tolerant synthetic route.
- High functional group tolerance
- Avoids the use of highly reactive organolithium reagents
- Suitable for sensitive substrates
Post-Synthetic Modifications and Purification
Boronic Ester Formation and Deprotection:
- Boronic acids are often isolated as pinacol boronate esters for stability.
- Deprotection to free boronic acid is achieved by acidic hydrolysis or treatment with diethanolamine intermediates.
- This approach improves handling and purification due to boronic acid's tendency to autoxidize and form oligomers.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation and Boronation | 3-Butoxy-2-fluorobromobenzene | n-BuLi, Triisopropyl borate | THF, -70 °C, inert atmosphere | ~85 | Scalable, high purity, sensitive to moisture |
| Pd-Catalyzed Borylation | 3-Butoxy-2-fluorobromobenzene | Bis(pinacolato)diboron, Pd catalyst, base | 1,4-Dioxane, 60 °C, N2 | 70-90 | Air-tolerant, functional group tolerant |
| Aromatic Amine & Alkyl Nitrite | 3-Butoxy-2-fluoroaniline derivative | Diboronic ester, alkyl nitrite | Mild heating, organic solvent | Moderate | Novel, avoids organolithium, less common |
| Boronic Ester Deprotection | Boronate ester intermediates | Acidic hydrolysis or diethanolamine | Ambient to mild heating | High | Improves stability and purification |
Research Findings and Practical Considerations
- The lithiation-boronation route is the most direct and widely used for synthesizing fluorinated boronic acids with alkoxy substituents, offering good yields and scalability.
- Pd-catalyzed borylation provides a versatile alternative, especially for substrates sensitive to strong bases or organolithium reagents.
- The aromatic amine method offers a novel pathway with high functional group tolerance but requires precursor amines.
- Handling boronic acids directly is challenging due to their instability; thus, boronic esters are often isolated and later converted to boronic acids.
- Reaction conditions such as temperature, inert atmosphere, and solvent purity critically affect yields and product purity.
- Purification typically involves extraction, washing, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
Chemical Reactions Analysis
Types of Reactions: (3-Butoxy-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Suzuki–Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is a phenol.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of (3-Butoxy-2-fluorophenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the incorporation of the (3-butoxy-2-fluorophenyl) moiety into more complex organic molecules, facilitating the development of new pharmaceuticals and functional materials.
Table 1: Overview of Synthetic Applications
| Application | Description |
|---|---|
| Carbon-Carbon Bond Formation | Utilized in Suzuki-Miyaura coupling to synthesize complex organic compounds |
| Building Block | Serves as a precursor for various organic synthesis pathways |
| Functional Material Development | Contributes to creating materials with tailored properties |
Medicinal Chemistry
Potential Therapeutic Uses
The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders. Boronic acids, including this compound, can modulate biological pathways, making them potential candidates for treating conditions such as diabetes and obesity .
Case Study: Antidiabetic Properties
Research indicates that boronic acids can enhance insulin sensitivity and glucose metabolism. For instance, studies have demonstrated that structurally similar boronic acids effectively bind to enzymes involved in glucose regulation, suggesting a potential role for this compound in diabetes management .
Understanding how this compound interacts with biological targets is essential for its application in drug development. Interaction studies can reveal its mechanism of action and help identify suitable biological targets.
Example: Enzyme Binding Studies
Studies have shown that boronic acids can bind to serine proteases and other enzymes, potentially inhibiting their activity. This interaction could be leveraged to design inhibitors for various therapeutic applications .
Mechanism of Action
The mechanism of action of (3-Butoxy-2-fluorophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Electronic Effects
Fluorinated Boronic Acids
- (3-Cyano-5-fluorophenyl)boronic Acid (CAS 843663-18-3): The cyano (-CN) group is strongly electron-withdrawing, increasing boronic acid Lewis acidity compared to the butoxy group in the target compound. This enhances reactivity in diol complexation but may reduce solubility .
- Meta-Fluorinated Analogs : Meta-substituted fluorophenyl boronic acids (e.g., 3-fluoro-4-methylbenzeneboronic acid) often exhibit higher enzyme inhibitory activity than ortho-substituted derivatives due to optimal steric alignment with active sites .
Alkoxy-Substituted Boronic Acids
Physicochemical Properties
| Property | (3-Butoxy-2-fluorophenyl)boronic Acid | Phenylboronic Acid | 3-Hydroxynaphthalen-2-yl Boronic Acid |
|---|---|---|---|
| pKa | ~8.5–9.0* | 8.86 | Not reported |
| Water Solubility | Moderate (alkoxy enhances lipophilicity) | Low | Low (precipitates in RPMI medium) |
| Lipophilicity (LogP) | Higher due to butoxy chain | 1.02 | Higher (aromatic rings) |
*Estimated based on fluorine’s electron-withdrawing effects .
- Acidity: Fluorine’s electronegativity lowers the pKa of the boronic acid group compared to non-fluorinated analogs, enhancing diol-binding capacity under physiological conditions .
- Solubility : The butoxy group may reduce aqueous solubility, a common issue with hydrophobic boronic acids, as seen in compounds precipitating in cell culture assays .
Biological Activity
(3-Butoxy-2-fluorophenyl)boronic acid is a unique compound within the class of boronic acids, characterized by its structural features that include a boronic acid functional group, a butoxy substituent, and a fluorine atom on the phenyl ring. This article explores its biological activity, focusing on its applications in medicinal chemistry, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13BFO2. The presence of the butoxy group enhances its lipophilicity, which is crucial for biological interactions, while the fluorine atom contributes to its electronic properties, making it an effective reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling processes.
1. Anticancer Activity
Research indicates that boronic acids can exhibit significant anticancer properties. For instance, various boronic compounds have been tested for their cytotoxic effects on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). In one study, compounds similar to this compound demonstrated a decrease in cell viability of cancer cells while maintaining higher viability in healthy cells. Specifically, at a concentration of 5 µM, cell viability dropped to 33% for cancer cells compared to 71% for healthy cells .
2. Antimicrobial Properties
The antimicrobial efficacy of boronic acids has also been explored. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, this compound may exhibit activity against Staphylococcus aureus and other pathogens, with inhibition zones ranging from 7 to 13 mm depending on the specific microbial species tested .
Comparative Analysis with Similar Compounds
The following table summarizes the structural comparisons and biological activities of this compound with other related boronic acids:
| Compound Name | Molecular Formula | Unique Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | C10H13BFO2 | Butoxy and fluorine substituents | Significant | Moderate |
| (3-Fluorophenyl)boronic acid | C6H6BFO2 | Lacks butoxy group; simpler structure | Limited | Low |
| (4-Fluorophenyl)boronic acid | C6H6BFO2 | Fluorine at para position | Minimal | Low |
| (3-Chloro-2-fluorophenyl)boronic acid | C6H5ClFBO2 | Chlorine instead of butoxy | Limited | Moderate |
| (4-Benzyloxy-3-fluorophenyl)boronic acid | C13H13BFO3 | Increased steric hindrance due to benzyloxy | Moderate | High |
Case Studies and Research Findings
- Study on Cytotoxicity : A study published in 2015 evaluated various boronic compounds for their cytotoxic effects against prostate cancer cells. It was found that specific structural modifications significantly impacted their anticancer activity, highlighting the importance of substituent choice on the phenyl ring .
- Antibacterial Screening : Another research effort focused on the antibacterial properties of boronic compounds against Klebsiella pneumoniae and other pathogens. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting potential therapeutic applications in treating infections .
- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their biological effects revealed that modifications like fluorination can enhance binding affinities to target enzymes or receptors involved in cancer progression or microbial resistance.
Q & A
Q. How can researchers optimize the synthesis of (3-Butoxy-2-fluorophenyl)boronic acid for improved yield and purity?
Synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation strategies. For this compound, key considerations include:
- Substituent positioning : The butoxy and fluorine groups influence reactivity; steric hindrance at the 2- and 3-positions may require tailored catalysts (e.g., Pd-based) .
- Protection/deprotection steps : The butoxy group may necessitate protecting strategies (e.g., silylation) to prevent side reactions during boronation .
- Purification : Boronic acids are prone to dehydration; use of anhydrous solvents (e.g., THF) and low-temperature crystallization improves purity .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structure?
- NMR spectroscopy : NMR identifies boronic acid speciation (e.g., boroxine formation at ~30 ppm) . NMR confirms fluorine substitution patterns.
- LC-MS/MS : Enables detection of trace impurities (e.g., deboronated byproducts) with MRM mode for sensitivity <1 ppm .
- MALDI-MS : Derivatization with diols (e.g., mannitol) prevents boroxine formation, ensuring accurate mass determination .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Store at 0–6°C under inert gas (argon) to minimize oxidation .
- Solvent selection : Use aprotic solvents (e.g., DMSO) to prevent hydrolysis. Aqueous solutions require pH 7–9 to stabilize the boronate form .
Advanced Research Questions
Q. What methodologies are used to evaluate the biological activity of this compound in cancer therapy?
- Proteasome inhibition assays : Measure IC values using fluorogenic substrates (e.g., Suc-LLVY-AMC) to assess competitive binding with 20S proteasome .
- Cellular assays : Test cytotoxicity in glioblastoma lines (e.g., U87) via MTT assays. Compare potency to clinical boronic acids (e.g., bortezomib) .
- SAR studies : Modify substituents (e.g., replacing butoxy with methoxy) to correlate structure with apoptotic activity .
Q. How can this compound be integrated into glucose-sensing platforms?
- Polymer conjugation : Immobilize on redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for electrochemical sensors. The boronic acid-diol binding modulates conductivity, enabling real-time glucose monitoring .
- SPR spectroscopy : Functionalize gold surfaces with boronic acid derivatives to quantify glycoprotein binding affinity (e.g., RNase B vs. RNase A) .
- Photoresponsive systems : Incorporate azobenzene moieties to reversibly control diol binding via light (e.g., 660 nm red light enhances Z-isomer affinity) .
Q. What structural features of this compound influence its reactivity in cross-coupling reactions?
- Electron-withdrawing effects : The 2-fluoro group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions .
- Steric effects : The 3-butoxy group may hinder catalyst access; use bulky ligands (e.g., SPhos) to improve coupling efficiency .
- Comparative analysis : Replace fluorine with chlorine to assess electronic vs. steric contributions to reaction kinetics .
Q. How do binding kinetics between this compound and diols affect sensor response times?
Q. What strategies detect and quantify boronic acid impurities in pharmaceuticals containing this compound derivatives?
- LC-MS/MS with MRM : Use transitions like m/z 181 → 135 for carboxy phenyl boronic acid, achieving LOQ <10 ppb .
- Derivatization-free analysis : Avoid time-consuming steps by optimizing ionization parameters (e.g., ESI− mode) to enhance boronic acid detection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
